An In-depth Technical Guide to 7-Bromo-6-fluorobenzofuran: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Bromo-6-fluorobenzofuran: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Bromo-6-fluorobenzofuran, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. Drawing upon available data and established chemical principles, this document details its chemical and physical properties, outlines a plausible synthetic route, explores its reactivity in key cross-coupling reactions, and discusses its potential applications in drug discovery and materials science.
Core Chemical and Physical Properties
7-Bromo-6-fluorobenzofuran is a substituted benzofuran with the chemical formula C₈H₄BrFO.[1] The presence of both bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides two distinct handles for further chemical modification. While experimental data for this specific isomer is limited in publicly available literature, its fundamental properties can be predicted and inferred from closely related compounds.
Structural and Physicochemical Data
A summary of the key physicochemical properties of 7-Bromo-6-fluorobenzofuran is presented in the table below. It is important to note that where experimental data is unavailable, predicted values from reputable computational models are provided.
| Property | Value | Source |
| CAS Number | 286836-05-3 | [2] |
| Molecular Formula | C₈H₄BrFO | [1] |
| Molecular Weight | 197.03 g/mol | [3] |
| Monoisotopic Mass | 213.94296 Da | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from supplier data |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Predicted XlogP | 3.1 | [1] |
| Storage Temperature | Room temperature | Inferred from supplier data |
Note: The absence of experimental melting and boiling points in the available literature highlights a gap in the characterization of this specific isomer.
Spectroscopic Data (Predicted and Inferred)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and benzene rings. The coupling patterns and chemical shifts will be influenced by the positions of the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms in the benzofuran scaffold. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments.[4][5]
-
Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C-O-C stretching of the furan ring, and C-Br and C-F stretching vibrations.
Synthesis of 7-Bromo-6-fluorobenzofuran
A specific, detailed experimental protocol for the synthesis of 7-Bromo-6-fluorobenzofuran is not published in peer-reviewed journals. However, a plausible and efficient synthetic route can be designed based on established methods for benzofuran synthesis, particularly the reaction of a substituted phenol with an acetaldehyde equivalent followed by cyclization. A patent for the synthesis of 7-bromobenzofuran outlines a similar two-step process.[6]
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 3-bromo-4-fluorophenol.
Diagram: Proposed Synthesis of 7-Bromo-6-fluorobenzofuran
Caption: A proposed two-step synthesis of 7-Bromo-6-fluorobenzofuran.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2,2-Dimethoxyethoxy)-3-bromo-4-fluorobenzene
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To a solution of 3-bromo-4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(2,2-dimethoxyethoxy)-3-bromo-4-fluorobenzene.
Step 2: Synthesis of 7-Bromo-6-fluorobenzofuran
-
Add the product from Step 1, 1-(2,2-dimethoxyethoxy)-3-bromo-4-fluorobenzene, to polyphosphoric acid.
-
Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 7-Bromo-6-fluorobenzofuran.
Chemical Reactivity and Synthetic Utility
The 7-Bromo-6-fluorobenzofuran scaffold is a versatile building block for organic synthesis, primarily due to the presence of the bromine atom, which is amenable to a variety of palladium-catalyzed cross-coupling reactions.[7][8] These reactions allow for the introduction of a wide range of substituents at the 7-position, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications.
Palladium-Catalyzed Cross-Coupling Reactions
Diagram: Reactivity of 7-Bromo-6-fluorobenzofuran in Cross-Coupling Reactions
Caption: Key palladium-catalyzed cross-coupling reactions of 7-Bromo-6-fluorobenzofuran.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. 7-Bromo-6-fluorobenzofuran can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the 7-position.
Representative Protocol for Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk tube, combine 7-Bromo-6-fluorobenzofuran (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the product by column chromatography.
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as part of a larger conjugated system.
Representative Protocol for Sonogashira Coupling:
-
To a solution of 7-Bromo-6-fluorobenzofuran (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, the reaction is worked up by filtering off the amine salt and removing the solvent.
-
The crude product is then purified, usually by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
While specific applications of 7-Bromo-6-fluorobenzofuran in drug discovery are not extensively documented, its structure suggests it is a valuable intermediate for the synthesis of novel therapeutic agents. The bromo and fluoro substituents offer opportunities for fine-tuning properties such as:
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Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Binding Affinity: Halogen bonding is an increasingly recognized non-covalent interaction that can enhance the binding affinity of a ligand to its biological target. The bromine atom in 7-Bromo-6-fluorobenzofuran can act as a halogen bond donor.
-
Lipophilicity: The overall halogenation pattern influences the lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10]
-
Inhalation: Avoid breathing vapors or mists.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Bromo-6-fluorobenzofuran is a valuable and versatile building block for synthetic and medicinal chemistry. While a comprehensive experimental characterization is still needed, its predicted properties and the known reactivity of the benzofuran scaffold and its halogenated derivatives highlight its potential for the development of novel pharmaceuticals and functional materials. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
-
PubChem. 7-bromo-6-fluorobenzofuran. National Center for Biotechnology Information. [Link].
- Google Patents.
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link].
-
PubMed Central. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. [Link].
- Google Patents.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].
-
Rapid Communications in Mass Spectrometry. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. [Link].
-
PubChem. 7-Bromo-1-benzofuran. [Link].
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